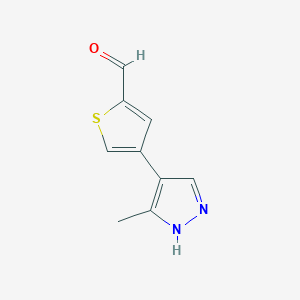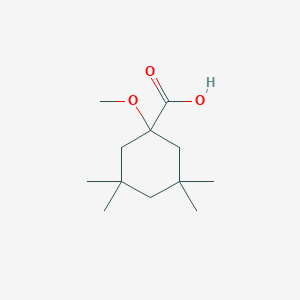![molecular formula C14H21ClO B13173916 ({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13173916.png)
({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene is an organic compound with the molecular formula C₁₃H₁₉ClO and a molecular weight of 226.74 g/mol . This compound is characterized by the presence of a benzene ring substituted with a chloromethyl group and a 4-methylpentyl group linked through an oxygen atom. It is primarily used in laboratory settings for various chemical reactions and studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 2-(chloromethyl)-4-methylpentanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage . The general reaction scheme is as follows:
Reactants: Benzyl alcohol and 2-(chloromethyl)-4-methylpentanol.
Catalyst: Sodium hydroxide.
Conditions: Reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities.
化学反应分析
Types of Reactions
({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or amines in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
科学研究应用
({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of ({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the 4-methylpentyl group.
Benzyl Alcohol: Contains a hydroxyl group instead of the chloromethyl group.
4-Methylpentanol: Lacks the benzene ring structure.
Uniqueness
({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene is unique due to its combination of a benzene ring with both a chloromethyl and a 4-methylpentyl group, providing distinct reactivity and applications compared to its analogs .
属性
分子式 |
C14H21ClO |
|---|---|
分子量 |
240.77 g/mol |
IUPAC 名称 |
[2-(chloromethyl)-4-methylpentoxy]methylbenzene |
InChI |
InChI=1S/C14H21ClO/c1-12(2)8-14(9-15)11-16-10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 |
InChI 键 |
FCOZTYHTYSMFHS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(COCC1=CC=CC=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



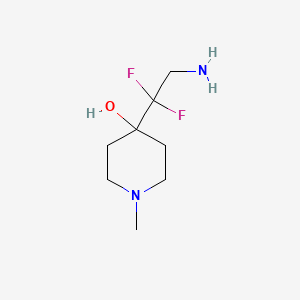
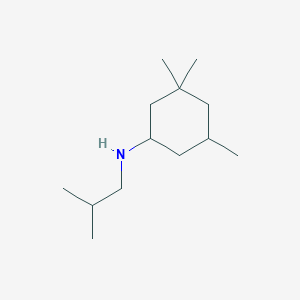
![2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)
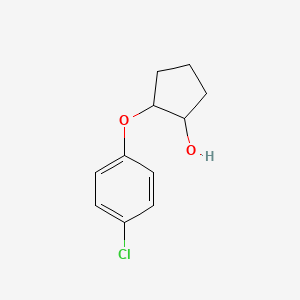
amino}butanoic acid](/img/structure/B13173878.png)
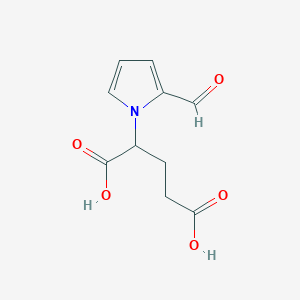
![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)
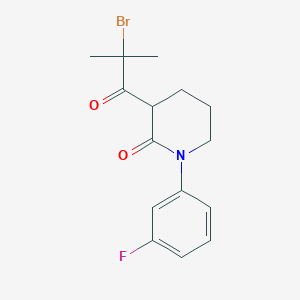
![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)

![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)
